(Z)-3-(3-氨基苯基)丙烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

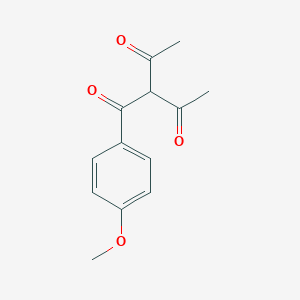

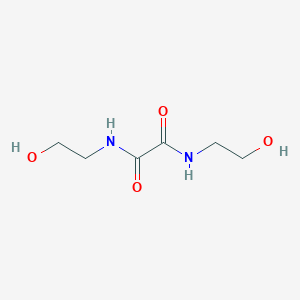

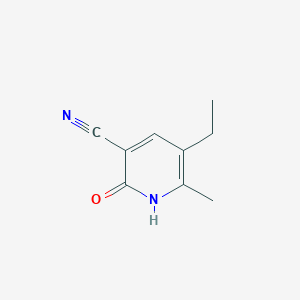

(Z)-3-(3-Aminophenyl)prop-2-enoic acid is a compound that can be considered an analogue of certain neurotransmitters like GABA (gamma-aminobutyric acid). The presence of the amino group on the phenyl ring and the unsaturated carboxylic acid function suggests that this compound could interact with GABA receptors or be involved in similar biological pathways.

Synthesis Analysis

The synthesis of related compounds has been reported, such as the (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids, which are synthesized from 4-chloroacetophenone and are conformationally restricted analogues of baclofen, a known GABA analogue . Another related synthesis involves the preparation of tritiated E- and Z-4-aminobut-2-enoic acids from methyl 4-N-phthalimidobut-2-ynoate using catalytic hydrogenation with tritium gas . These methods could potentially be adapted for the synthesis of (Z)-3-(3-Aminophenyl)prop-2-enoic acid by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of (Z)-3-(3-Aminophenyl)prop-2-enoic acid is likely to be similar to that of (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid, which has been confirmed to have a cis configuration . The amino group in the 3-position of the phenyl ring could influence the overall conformation of the molecule and its ability to form hydrogen bonds, potentially affecting its biological activity.

Chemical Reactions Analysis

While specific reactions of (Z)-3-(3-Aminophenyl)prop-2-enoic acid are not detailed in the provided papers, the structure suggests that it could undergo reactions typical of carboxylic acids and amines. For instance, it could form amides, esters, or undergo decarboxylation under certain conditions. The unsaturated bond also opens up possibilities for addition reactions or hydrogenation.

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-3-(3-Aminophenyl)prop-2-enoic acid can be inferred from related compounds. For example, the crystal structure of (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid shows that it forms a hydrogen-bonded dimer, suggesting that (Z)-3-(3-Aminophenyl)prop-2-enoic acid could also engage in hydrogen bonding due to the presence of both amino and carboxylic acid functional groups . This could affect its solubility, melting point, and other physical properties. The compound's ability to exist in different isomers (E/Z) could also influence its physical properties and biological activity.

科学研究应用

- 相关性: 荧光氨基酸整合的基于肽的荧光技术扩大了生物化学研究。 它结合了肽的生物相容性与增强的荧光特性,连接了不同的领域 .

荧光氨基酸衍生物

这些应用突出了“ (Z)-3-(3-氨基苯基)丙烯酸”在不同科学领域的通用性。 其独特的结构和特性继续激励着创新研究和实际应用 . 如果你需要更多细节或其他应用,请随时询问!

属性

IUPAC Name |

(Z)-3-(3-aminophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXMJSYJCFTLJB-PLNGDYQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1664-56-8 |

Source

|

| Record name | NSC31674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)

![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)